molecular formula C46H58N4O14S B001211 Vincristine sulfate CAS No. 2068-78-2

Vincristine sulfate

Cat. No. B001211
CAS RN: 2068-78-2
M. Wt: 923 g/mol
InChI Key: AQTQHPDCURKLKT-PNYVAJAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of vincristine sulfate involves complex chemical processes that start from natural precursors found in the Catharanthus roseus plant. Advances in the total synthesis of natural products containing eight-membered carbocycles, which include compounds like vincristine, have highlighted the challenges and strategies in synthesizing such structurally intricate molecules. Researchers focus on strategic considerations to replicate the natural biosynthesis pathway or develop novel synthetic routes to improve yield and purity (Hu et al., 2020).

Molecular Structure Analysis

Vincristine sulfate's molecular structure is characterized by an eight-membered carbocycle core, which is crucial for its biological activity. The complexity of its structure, including multiple chiral centers and a sulfate group that forms the salt, contributes to its specific interaction with tubulin, the protein building block of microtubules. This interaction prevents the proper assembly of microtubules, essential for cell division, thereby exerting its antitumor effects.

Chemical Reactions and Properties

As a vinca alkaloid, vincristine sulfate participates in chemical reactions that are pivotal for its mechanism of action. It binds to tubulin dimers, inhibiting their polymerization into microtubules and leading to cell cycle arrest at the metaphase. This property is fundamental to its use in chemotherapy, where it selectively targets rapidly dividing cancer cells. The drug's solubility in water due to its sulfate group is also critical for its formulation and administration.

Physical Properties Analysis

The physical properties of vincristine sulfate, such as its melting point, solubility, and stability, are important for its pharmacological application. Its solubility in water and biological fluids determines its bioavailability and efficacy as a chemotherapeutic agent. Studies on the pharmacokinetics of vincristine highlight the importance of these properties in achieving the desired therapeutic outcomes (Said & Tsimberidou, 2014).

Scientific Research Applications

  • Enhanced Cancer Treatment : PEGylated niosomal vincristine sulfate (PEG-nVCR) improves bioavailability and reduces side effects in lymphoma treatment, offering a promising approach for cancer treatment (Mehrabi et al., 2020).

  • Canine Chemotherapy : In canine transmissible venereal tumor chemotherapy, vincristine sulfate treatment leads to increased apoptosis, TUNEL, and lectin scores, with galectin-3, Bcl-2, and lectins as suitable indicators for tumor regression (Özyiğit et al., 2014).

  • Treating Neuroblastoma in Children : Vincristine sulfate shows promise in treating children with generalized neuroblastoma, with measurable lesions and progressive disease no longer being criteria for study entry (Windmiller et al., 1966).

  • Control of Canine Tumors : Subcutaneous injection of vincristine sulfate effectively controls Canine Transmissible Venereal Tumour (TVT) in genital and extragenital areas, with remission of clinical signs in all cases (Peña et al., 2017).

  • Potential Neurotoxicity : Vincristine sulfate can cause spheromembranous degeneration of muscle in rats, indicating potential neurotoxicity in patients with acute leukemia (Slotwiner et al., 1966).

  • Inhibition of Glioma Cells : It inhibits the migration and invasion of human glioma cells, with no enhancement of this effect when combined with phenytoin (Tonn et al., 1995).

  • Potential Carcinogenic Effects : Vincristine sulfate can induce cell transformation and aneuploidy in Syrian hamster embryo cells, suggesting a carcinogenic potential when exposed to rapidly dividing cells (Tsutsui et al., 1986).

  • Auditory Nerve Impact : The drug has a neuropathic effect on the rabbit cochlea, affecting the auditory nerve and reducing cochlear sensitivity (Serafy & Hashash, 1981).

  • Liposomal Improvements : Liposomes can enhance the therapeutic activity of vincristine sulfate, reduce toxic effects, and improve clinical outcomes by prolonging circulation time and increasing drug accumulation at disease sites (Wang Xing-lin, 2012).

  • Acute Lymphoblastic Leukemia Treatment : Liposomal VCR (VSLI) shows promising results in treating acute lymphoblastic leukemia, potentially beneficial for both Ph+ and Ph- patients (Raj et al., 2013).

Safety And Hazards

Vincristine sulfate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and is suspected of causing genetic defects and damaging fertility . It is recommended to avoid contact with eyes, skin, and clothing, and to wash thoroughly after handling .

Future Directions

Vincristine sulfate is being studied in the treatment of other types of cancer . There are ongoing efforts to improve its effectiveness, such as the development of vincristine-based nanoformulations for improved pharmacokinetic profile and tumor-specific targeting .

properties

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTQHPDCURKLKT-JKDPCDLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H56N4O10.H2O4S, C46H58N4O14S
Record name VINCRISTINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21221
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044331
Record name Vincristine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

923.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Vincristine sulfate appears as an anticancer drug. White to slightly yellow, amorphous or crystalline powder. Sensitive to light. Odorless. pH (0.1% solution) 3.5 - 4.5. (NTP, 1992)
Record name VINCRISTINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21221
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 10 mg/mL at 75 °F (NTP, 1992)
Record name VINCRISTINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21221
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Vincristine sulfate

CAS RN

2068-78-2
Record name VINCRISTINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21221
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Vincristine sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Vincristine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vincristine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

531 °F approximately (NTP, 1992)
Record name VINCRISTINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21221
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vincristine sulfate
Reactant of Route 2
Vincristine sulfate
Reactant of Route 3
Vincristine sulfate
Reactant of Route 4
Vincristine sulfate
Reactant of Route 5
Reactant of Route 5
Vincristine sulfate
Reactant of Route 6
Reactant of Route 6
Vincristine sulfate

Citations

For This Compound
12,600
Citations
JA Silverman, SR Deitcher - Cancer chemotherapy and pharmacology, 2013 - Springer
… The lower limit of quantitation (LLOQ) for vincristine sulfate was 1.00 ng/mL. Pharmacokinetic parameters for total VCR concentrations (encapsulated and free) in plasma were …
Number of citations: 470 link.springer.com
VS Sethi, DV Jackson Jr, DR White, F Richards… - Cancer research, 1981 - AACR
… of Vincristine sulfate at 0.45 to … vincristine sulfate and the percentage of bound radioactivity, a standard curve was plotted on a log-logit graph from which the amount of vincristine sulfate …
Number of citations: 107 aacrjournals.org
JH Burns - Analytical Profiles of Drug Substances, 1972 - Elsevier
Publisher Summary This chapter describes the physical properties and synthesis of vincristine sulfate. Vincristine is the nonproprietary name for the alkaloid originally called “leurocristin…
Number of citations: 14 www.sciencedirect.com
D Douer - The oncologist, 2016 - academic.oup.com
… This review summarizes the development of vincristine sulfate liposome injection, a new … are compared, and the use of vincristine sulfate liposome injection in clinical trials and case …
Number of citations: 76 academic.oup.com
TAS Raj, AM Smith, AS Moore - International journal of …, 2013 - Taylor & Francis
… that liposomal encapsulation of chemotherapeutics can modulate the pharmacokinetic characteristics of a compound has stimulated much interest in liposomal VCR (vincristine sulfate …
Number of citations: 43 www.tandfonline.com
G Parthasarathi, N Udupa, P Umadevi… - Journal of drug …, 1994 - Taylor & Francis
… In the present study the niosome encapsulated vincristine sulfate prepared by … t The nonionic surfactant used for niosome encapsulation of vincristine sulfate was Span 40. …
Number of citations: 128 www.tandfonline.com
VS Sethi, KN Thimmaiah - Cancer research, 1985 - AACR
Vincristine was incubated at 37C for 72 h in 0.2 m glycine buffer (pH 7.4 or 8.8) containing 1% bovine serum albumin. The reaction mixture was extracted with CH 2 Cl 2 . High-…
Number of citations: 23 aacrjournals.org
VS Sethi, JC Kimball - Cancer chemotherapy and pharmacology, 1981 - Springer
… A radioimmunoassay was used to measure vincristine sulfate … Pharmacokinetics of vincristine sulfate in adult patients have … the pharmacokinetics of vincristine sulfate following IV bolus …
Number of citations: 59 link.springer.com
L Embree, K Gelmon, A Tolcher, N Hudon… - Cancer chemotherapy …, 1998 - Springer
The pharmacokinetic behavior of vincristine sulfate (VINC) following administration of vincristine sulfate liposome injection (VSLI), 0.16 mg/ml, as an intravenous infusion over 60 min in …
Number of citations: 49 link.springer.com
Z Yan, Z Zhu, Z Qian, G Hu, H Wang, W Liu… - Acta Pharmacologica …, 2012 - nature.com
… /mL of injectable sodium phosphate and Oncovin (injectable vincristine sulfate). Moreover, the preparation of vincristine sulfate liposomes (VSLI) requires an encapsulation procedure. …
Number of citations: 40 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.